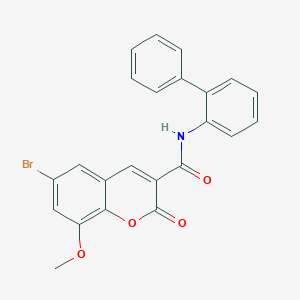

![molecular formula C16H19N5O2S2 B4717865 N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide](/img/structure/B4717865.png)

N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide

Descripción general

Descripción

N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide, commonly known as PTP1B inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTP1B inhibitor is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in the regulation of insulin signaling and glucose metabolism.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that compounds containing the N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide moiety exhibit significant antimicrobial properties. Notably, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing this sulfonyl moiety have been synthesized and found to possess active antimicrobial characteristics. Such compounds can be vital in developing new antibacterial and antifungal agents, especially in light of increasing antibiotic resistance (Ammar et al., 2004). Additionally, guanylsulfonamides, a series of compounds synthesized using a similar sulfonyl moiety, have demonstrated promising antibacterial and antifungal activities (Patel, Ramalingan, & Park, 2007).

Anticancer Activity

Compounds derived from N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide have shown potential as anticancer agents. A series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides was synthesized and evaluated for their in vitro anticancer activity. Among them, a specific compound demonstrated significant activity and selectivity against leukemia, colon cancer, and melanoma cells (Szafrański & Sławiński, 2015).

Antiaggregating and Other Activities

Several 3,3-disubstituted 1-acyl-1-phenylthioureas, prepared using a related sulfonyl moiety, have exhibited platelet antiaggregating activity superior or comparable to acetylsalicylic acid. Some of these compounds also showed moderate hypoglycemic activity and competitive antiacetylcholine and H1-antihistaminic effects in vitro, indicating their potential in various therapeutic areas (Ranise et al., 1991).

Tumor Necrosis Factor-α Inhibition

A study on the structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates, which include a related sulfonyl moiety, revealed selective inhibitors of tumor necrosis factor-α. This finding is significant for developing new treatments forinflammatory diseases and cancer. The sulfonyl derivatives in this study were shown to be selective inhibitors over matrix metalloproteinases, indicating a specific target mechanism which could be beneficial in therapeutics (Venkatesan et al., 2004).

Anticonvulsant Properties

In the realm of neurology, 2-acylaminoethanesulfonamides synthesized by reacting sulfonyl chlorides with amines, including structures related to the N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide, displayed anticonvulsant activity in mice. This suggests a potential use in treating seizure disorders. The piperidino and benzamido derivatives among these compounds were notably active, offering a pathway for developing new anticonvulsant drugs (Andersen et al., 1984).

Synthesis of Novel Heterocycles

The sulfonamide moiety, related to the structure of N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperidinecarbothioamide, has been used in synthesizing novel heterocyclic compounds. These new molecules have been evaluated for their antimicrobial activity, with some showing potent effects against both Gram-negative and Gram-positive bacteria. This highlights the chemical versatility and pharmaceutical potential of compounds containing such a moiety (Hafez, El-Gazzar, & Zaki, 2016).

Propiedades

IUPAC Name |

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]piperidine-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2S2/c22-25(23,20-15-17-9-4-10-18-15)14-7-5-13(6-8-14)19-16(24)21-11-2-1-3-12-21/h4-10H,1-3,11-12H2,(H,19,24)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIREORMYWNETM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-adamantyl)propyl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4717797.png)

![N-cyclohexyl-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4717801.png)

![5-(2,3-dichlorophenyl)-N-[({3-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4717805.png)

![N-(5-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4717808.png)

![2-[(4-amino-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4717822.png)

![N-(4-chlorophenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4717841.png)

![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-2-fluorobenzamide](/img/structure/B4717846.png)

![ethyl 3-oxo-4-{[4-oxo-3-(2-phenylethyl)-3,4-dihydro-2-quinazolinyl]thio}butanoate](/img/structure/B4717856.png)

![3-methyl-6-phenyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4717883.png)

![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B4717889.png)

![1-butyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4717902.png)